methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A convergent synthetic route to produce protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a compound structurally related to the target chemical, involves cleavage of functionalized dihydrooxazoles. This method utilizes solvent-free processes assisted by focused microwave technology for efficient synthesis Jean-Michel Lerestif et al., 1999.
Molecular Structure Analysis
The molecular and crystal structures of similar compounds, such as methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, were elucidated using X-ray structural analysis. This research demonstrates the utility of these compounds in understanding the structural basis of chemical reactions and potential applications in material science D. A. Rudenko et al., 2013.
Potential Applications
The application of related compounds in the development of fluorescent markers for biomedical applications is significant. Compounds showing bright fluorescence in solution and solid state indicate their potential use in biological imaging and diagnostics. The fluorescence properties and applications of new derivatives highlight their value in creating innovative diagnostic tools N. Galunov et al., 2003.
Biological Activity and Inhibition
Research into compounds with similar structural features has led to the discovery of potential chitin synthase inhibitors, indicating their applicability in combating fungal infections. The synthesis and biological evaluation of novel derivatives conjugated with different amino acids showcase their role in inhibiting the action of the fungal chitin synthase enzyme Nada A Noureldin et al., 2018.
Mechanism of Action
Target of Action
A related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, has been identified as a potent inhibitor ofBRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Mode of Action
The related compound mentioned above inhibits brd4, leading to changes in gene expression
Biochemical Pathways
Brd4, the target of the related compound, is involved in several cellular processes, including cell cycle progression, apoptosis, and dna damage response . Inhibition of BRD4 can therefore affect these pathways and their downstream effects.
Result of Action
The related compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . It was also found to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
properties
IUPAC Name |
methyl 7-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-16(12(2)25-20-11)9-17(22)19-15-5-4-13-6-7-21(18(23)24-3)10-14(13)8-15/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTBGQBGKLXZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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